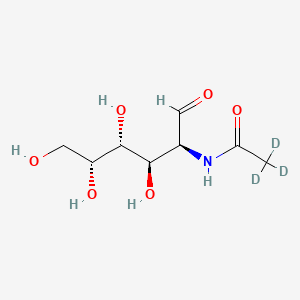

N-Acetyl-D-talosamine-d3

Description

Contextualization as a Deuterated Amino Sugar in Glycoscience

N-Acetyl-D-talosamine-d3 is classified as a deuterated amino sugar. Amino sugars are carbohydrate molecules where a hydroxyl group has been substituted with an amino group, and they are fundamental components of many biological structures and processes. wikipedia.orgmdpi.comnih.gov N-Acetyl-D-talosamine itself is an N-acetylated derivative of the amino sugar D-talosamine. chembk.comnih.gov These N-acetylated amino sugars are crucial building blocks of complex carbohydrates called glycans, which are involved in a vast array of biological functions, including cell-cell recognition, immune responses, and protein folding. nih.govresearchgate.net

The "d3" designation in this compound signifies that three of its hydrogen atoms have been replaced by deuterium (B1214612). This isotopic labeling makes it a valuable probe in glycoscience, the study of the structure, biosynthesis, and biology of sugars and glycans. When introduced into a biological system, this compound can be incorporated into glycan structures in the same way as its natural, non-deuterated counterpart. Researchers can then use sensitive analytical methods, such as mass spectrometry, to track the labeled sugar as it is metabolized and integrated into larger biomolecules. This allows for the detailed study of glycan biosynthesis and turnover, providing insights into the dynamic processes that govern these essential biopolymers.

Evolution of Deuterated Carbohydrate Analogues in Glycobiology and Metabolomics

The development and application of deuterated carbohydrate analogs have significantly advanced the fields of glycobiology and metabolomics. Initially, the study of carbohydrate metabolism relied heavily on radioactive isotopes. However, the safety concerns and handling requirements associated with radioactivity spurred the development of stable isotope-based methods. diagnosticsworldnews.com

Early applications of stable isotope labeling in metabolomics were crucial in tracing the conversion of precursor substrates into various metabolic products. nih.gov The advent of high-resolution mass spectrometry has further enhanced the utility of these labeled compounds, enabling system-wide measurements of metabolites. nih.gov

In glycobiology, the synthesis of deuterated carbohydrates has become increasingly sophisticated. Researchers have developed methods to introduce deuterium atoms at specific positions within a sugar molecule, allowing for highly targeted investigations. anr.fr For instance, glyco-engineered bacteria have been used to produce perdeuterated fucose (a sugar where all hydrogens are replaced by deuterium), highlighting the innovative approaches being employed to create these valuable research tools. oup.com

The availability of a diverse library of deuterated carbohydrates is essential for probing the vast complexity of the "glycome"—the entire complement of sugars in an organism. anr.frresearchgate.net These labeled analogs are instrumental in:

Elucidating the structure and function of complex glycoconjugates. anr.fr

Analyzing biological samples to identify and quantify specific carbohydrates. anr.fr

Investigating the dynamics of biomolecular interactions involving carbohydrates. anr.fr

The continued evolution of synthetic strategies and analytical technologies promises to further expand the applications of deuterated carbohydrate analogs, like this compound, providing deeper insights into the critical roles of sugars in health and disease.

Structure

3D Structure

Properties

Molecular Formula |

C8H15NO6 |

|---|---|

Molecular Weight |

224.23 g/mol |

IUPAC Name |

2,2,2-trideuterio-N-[(2S,3R,4R,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]acetamide |

InChI |

InChI=1S/C8H15NO6/c1-4(12)9-5(2-10)7(14)8(15)6(13)3-11/h2,5-8,11,13-15H,3H2,1H3,(H,9,12)/t5-,6-,7-,8+/m1/s1/i1D3 |

InChI Key |

MBLBDJOUHNCFQT-UOSNPRSXSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C(=O)N[C@H](C=O)[C@H]([C@H]([C@@H](CO)O)O)O |

Canonical SMILES |

CC(=O)NC(C=O)C(C(C(CO)O)O)O |

Origin of Product |

United States |

Synthetic Methodologies for N Acetyl D Talosamine D3

Isotopic Labeling Strategies

The introduction of deuterium (B1214612) into the N-Acetyl-D-talosamine structure can be achieved at different positions, each offering unique advantages for specific research applications.

Deuterium Incorporation at the N-Acetyl Methyl Group

A common strategy for deuterium labeling involves the introduction of a deuterated acetyl group. This is typically achieved by using a deuterated acetylating agent, such as acetic anhydride-d6 or acetyl-d3 chloride, during the N-acetylation step of a suitable amino sugar precursor. For instance, D-talosamine can be N-acetylated using acetic anhydride-d6 to yield N-[Me-D3]acetyl-D-talosamine. clearsynth.com This method is relatively straightforward and provides a high level of deuterium incorporation specifically at the N-acetyl methyl group. This labeling pattern is particularly useful for tracking the fate of the acetyl group in metabolic studies.

The use of deuterated N-acetyl groups has been applied to other amino sugars as well, demonstrating the general applicability of this approach. researchgate.net The resulting deuterated methyl group provides a distinct signal in 2H NMR spectroscopy, which can be used to study the orientation and motion of the sugar in various environments. researchgate.net

Deuteration at Specific Positions within the D-Talosamine Pyranose Ring

Introducing deuterium at specific carbons within the pyranose ring is a more complex challenge that requires stereocontrolled synthetic steps. The pyranose ring is a six-membered ring containing five carbon atoms and one oxygen atom. wikipedia.org The stability of the pyranose form over the furanose form makes it the predominant structure in solution. masterorganicchemistry.com

One approach involves the use of ruthenium-catalyzed C-H bond activation. This method allows for the regio-, chemo-, and stereoselective deuterium labeling of sugars using D2O as the deuterium source. rsc.org The ruthenium catalyst coordinates to a hydroxyl group on the sugar, facilitating the exchange of a specific hydrogen atom with deuterium. rsc.org While this has been demonstrated on various sugars, its specific application to N-Acetyl-D-talosamine would require careful optimization of reaction conditions to achieve deuteration at a desired position without affecting other parts of the molecule.

Another strategy involves building the deuterated ring from smaller, pre-labeled precursors. For example, deuterated building blocks can be used in a de novo synthesis of the talosamine ring structure. This provides precise control over the location of the deuterium atoms but is often a more lengthy and labor-intensive process. The selective deuteration of specific positions in the piperidine (B6355638) ring of drug molecules has been shown to significantly impact their metabolic stability, highlighting the importance of such precise labeling. d-nb.info

Chemoenzymatic Approaches for Selective Deuterium Labeling

Chemoenzymatic methods combine the selectivity of enzymes with the versatility of chemical synthesis to achieve specific labeling patterns that are often difficult to obtain through purely chemical means. Enzymes can be used to catalyze specific reactions, such as epimerization or glycosylation, with high stereoselectivity. nih.govnih.govresearchgate.net

For instance, an epimerase could be used to convert a more readily available deuterated N-acetylamino sugar, such as N-Acetyl-D-glucosamine-d_x_, into the corresponding N-Acetyl-D-talosamine-d_x_ derivative. This approach leverages the specificity of the enzyme to control the stereochemistry at the epimeric center. The enzymatic interconversion of N-Acetyl-D-glucosamine to N-Acetyl-D-mannosamine using N-Acetyl-D-glucosamine-2-epimerase is a well-established process that could potentially be adapted for talosamine synthesis. nih.govgoogle.com

Furthermore, isotopically labeled precursors can be incorporated into metabolic pathways using whole-cell systems or purified enzymes. For example, feeding bacteria with deuterated amino acids has been shown to result in the incorporation of deuterium into biosynthetic products. nih.gov A similar strategy could be envisioned for the production of deuterated N-Acetyl-D-talosamine by engineering a microbial strain to produce the sugar and feeding it deuterated starting materials.

Stereocontrolled Synthesis of N-Acetyl-D-talosamine Precursors

The synthesis of N-Acetyl-D-talosamine and its deuterated analogues relies on the availability of suitable precursors with the correct stereochemistry.

Derivatization from D-Lyxose and Related Monosaccharides

D-talosamine, the precursor to N-Acetyl-D-talosamine, can be synthesized from D-lyxose. evitachem.com One synthetic route involves treating D-lyxose with nitromethane (B149229) in the presence of sodium methoxide (B1231860) to form 1-deoxy-1-nitro-D-galactitol. evitachem.com This intermediate can then undergo acetylation and subsequent reaction with methanolic ammonia (B1221849) to produce a mixture of 2-acetamido derivatives. A modified Nef reaction is then used to convert these intermediates into 2-acetamido-2-deoxy-D-talose (N-Acetyl-D-talosamine) and its epimers. evitachem.com

This multi-step synthesis requires careful control of reaction conditions to ensure the desired stereochemical outcome. The separation of the desired talo-epimer from other isomers can be a significant challenge.

Epimerization and Modification of N-Acetyl-D-glucosamine or N-Acetyl-D-galactosamine Analogues

An alternative approach to obtaining N-Acetyl-D-talosamine is through the epimerization of more common amino sugars like N-Acetyl-D-glucosamine or N-Acetyl-D-galactosamine. N-Acetyl-D-talosamine is a C-4 epimer of N-Acetyl-D-galactosamine and a C-2 epimer of N-Acetyl-D-glucosamine. evitachem.com

Alkaline epimerization can be used to interconvert these sugars. For example, N-acetyl-D-glucosamine can be epimerized to N-acetyl-D-mannosamine under alkaline conditions. researchgate.net A similar principle could be applied to N-acetyl-D-galactosamine to induce epimerization at the C-4 position to yield N-acetyl-D-talosamine. acs.org However, these reactions often result in an equilibrium mixture of epimers, requiring efficient separation techniques to isolate the desired product.

Chemical modifications of protected sugar derivatives can also be employed. This may involve inverting the stereochemistry at a specific carbon center through a Walden inversion or other stereospecific reactions. For example, starting from a suitably protected D-galactosamine derivative, the hydroxyl group at C-4 could be converted to a good leaving group, followed by nucleophilic substitution with inversion of configuration to yield the talo-isomer.

Purification and Characterization of Isotopically Pure N-Acetyl-D-talosamine-d3

Following the synthesis, a rigorous purification process is essential to isolate the this compound from unreacted reagents, byproducts, and any remaining unlabeled or partially labeled species. The goal is to obtain a product with high chemical and isotopic purity.

Purification is often achieved using chromatographic techniques. Solid-phase extraction (SPE) is a common method for the initial cleanup of the reaction mixture. For instance, HyperSep Hypercarb SPE cartridges have been successfully used for the purification of related isotopically labeled glycans. nih.gov This type of stationary phase is effective in retaining and separating carbohydrates.

For higher purity, High-Performance Liquid Chromatography (HPLC) is the method of choice. sigmaaldrich.com Reversed-phase HPLC (RP-HPLC) can be employed to separate the deuterated product from its non-deuterated counterpart and other impurities. The selection of the column, mobile phase composition, and gradient is critical for achieving optimal separation.

Once purified, the compound must be thoroughly characterized to confirm its identity, chemical purity, and isotopic enrichment.

Characterization Techniques:

Mass Spectrometry (MS): This is a primary technique to confirm the successful incorporation of the deuterium atoms. The mass spectrum of this compound will show a molecular ion peak that is 3 mass units higher than that of the unlabeled N-acetyl-D-talosamine, confirming the presence of the three deuterium atoms. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to elucidate the chemical structure of the molecule. In the ¹H NMR spectrum of this compound, the characteristic singlet signal for the acetyl protons (around 2 ppm) will be absent, providing strong evidence for successful deuteration. The signals for the other protons in the sugar ring can be compared to the spectrum of the unlabeled compound to ensure the integrity of the sugar backbone.

Thin-Layer Chromatography (TLC): TLC is a quick and simple method to assess the purity of the synthesized compound. nih.gov By comparing the retention factor (Rf) of the product with that of the starting material and potential byproducts, the presence of impurities can be detected.

Isotopic Purity Assessment:

The isotopic enrichment, which is the percentage of molecules that contain the desired number of deuterium atoms, is a critical parameter. This is typically determined by mass spectrometry. By analyzing the relative intensities of the mass peaks corresponding to the deuterated (d3), partially deuterated (d1, d2), and unlabeled (d0) species, the isotopic purity can be calculated. For use as an internal standard, a high isotopic enrichment (typically >98%) is desirable to minimize interference from the unlabeled analyte.

Table 2: Analytical Techniques for Purification and Characterization

| Technique | Purpose | Key Findings |

| Solid-Phase Extraction (SPE) | Initial purification of the reaction mixture. nih.gov | Removal of excess reagents and some byproducts. |

| High-Performance Liquid Chromatography (HPLC) | High-resolution purification and purity assessment. sigmaaldrich.com | Separation of the d3-labeled compound from unlabeled and partially labeled species. |

| Mass Spectrometry (MS) | Confirmation of molecular weight and isotopic incorporation. nih.gov | Observation of a +3 Da mass shift compared to the unlabeled compound. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and confirmation of deuteration site. | Absence of the acetyl proton signal in the ¹H NMR spectrum. |

| Thin-Layer Chromatography (TLC) | Rapid purity check. nih.gov | A single spot indicating a high degree of chemical purity. |

Analytical Research Applications of N Acetyl D Talosamine D3

Quantitative Analysis in Mass Spectrometry (MS)

The incorporation of deuterium (B1214612) atoms in N-Acetyl-D-talosamine-d3 imparts a mass shift without significantly altering its chemical and physical properties. This characteristic is leveraged in various mass spectrometry-based techniques for quantitative analysis, where it is used as an internal standard to correct for variations in sample preparation and instrument response.

Tandem Mass Spectrometry (MS/MS) for Relative and Absolute Quantification

In tandem mass spectrometry (MS/MS), this compound is an ideal internal standard for the quantification of its non-labeled counterpart, N-Acetyl-D-talosamine. The analyte and the internal standard co-elute chromatographically but are distinguished by their different mass-to-charge ratios (m/z) in the mass spectrometer.

Multiple Reaction Monitoring (MRM) is a common mode of operation in tandem mass spectrometry for quantitative studies. In an MRM experiment, specific precursor ions are selected and fragmented to produce characteristic product ions. The intensity of these product ions is then measured. For N-Acetyl-D-talosamine and its d3-labeled internal standard, distinct precursor-to-product ion transitions would be monitored. For instance, a method for the quantification of N-acetylglucosamine, an isomer of N-Acetyl-D-talosamine, utilized the mass transition pair of m/z 220.3 → 118.9 for the unlabeled compound and m/z 226.4 → 123.2 for its 13C6-labeled internal standard in negative ionization mode. nih.gov A similar approach can be applied for this compound.

Table 1: Representative Tandem Mass Spectrometry (MS/MS) Parameters for N-Acetyl-D-talosamine Analysis

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

|---|---|---|---|

| N-Acetyl-D-talosamine | 222.1 | 162.1 | 15 |

| This compound | 225.1 | 165.1 | 15 |

Liquid Chromatography-Mass Spectrometry (LC-MS) Method Development for Deuterated Standards

The development of a robust liquid chromatography-mass spectrometry (LC-MS) method is crucial for the accurate quantification of N-Acetyl-D-talosamine using this compound as an internal standard. The chromatographic separation is designed to resolve the analyte from other matrix components, while the mass spectrometer provides selective detection.

A typical LC-MS method for a related compound, N-acetylglucosamine, involved a Hypersil Silica column (150mm x 2mm, 5µm) and a mobile phase suitable for separating polar compounds. nih.gov For N-Acetyl-D-talosamine, a similar hydrophilic interaction liquid chromatography (HILIC) or reversed-phase chromatography approach could be optimized. The deuterated standard, having nearly identical chromatographic behavior to the analyte, co-elutes, allowing for reliable quantification across the peak.

Table 2: Illustrative Liquid Chromatography (LC) Method Parameters

| Parameter | Value |

|---|---|

| Column | HILIC, 2.1 x 100 mm, 1.7 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 95% B to 50% B over 5 min |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for the analysis of monosaccharides, including N-Acetyl-D-talosamine. However, due to their low volatility, sugars must first be chemically modified into more volatile derivatives. nih.gov Common derivatization methods include trimethylsilylation (TMS) or acetylation.

In a GC-MS analysis of N-acetylglucosamine, derivatization to its ethoximated and trimethylsilylated forms was employed to achieve good chromatographic separation from its isomers. nih.gov this compound would undergo the same derivatization process and serve as an excellent internal standard. The mass spectrometer can then differentiate between the derivatized analyte and the deuterated standard based on their mass spectra. For instance, GC-MS analysis of derivatized N-acetyl-d-glucosamine has shown retention times of approximately 18.68 ± 0.05 min for the methoxime derivative and 18.77 ± 0.05 min for the tetra-TMS derivative. researchgate.net

Application in Isotope Dilution Mass Spectrometry (IDMS)

Isotope Dilution Mass Spectrometry (IDMS) is a definitive method for achieving the highest level of accuracy and precision in quantitative analysis. In IDMS, a known amount of an isotopically labeled standard, such as this compound, is added to a sample containing the unlabeled analyte. After allowing the standard and analyte to equilibrate, the ratio of the two is measured by mass spectrometry.

This technique is particularly valuable for the analysis of amino sugars in complex matrices like soil, where it can be used to determine metabolite concentrations and fluxes. escholarship.orgacs.org By using an isotopically labeled internal standard, IDMS can compensate for losses during sample preparation and variations in instrument response, leading to highly reliable quantitative results. escholarship.org

Nuclear Magnetic Resonance (NMR) Spectroscopy in Deuterium-Labeled Compound Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural characterization and purity assessment of chemical compounds, including deuterated standards like this compound.

Structural Confirmation and Purity Assessment of this compound

The successful synthesis of this compound requires rigorous structural confirmation and purity assessment, for which NMR spectroscopy is ideally suited. Both ¹H and ¹³C NMR are used to elucidate the molecular structure. In the ¹H NMR spectrum of this compound, the signal corresponding to the methyl protons of the acetyl group would be absent or significantly reduced, confirming the site of deuteration. The remaining proton signals would provide information about the stereochemistry of the sugar ring.

Table 3: Physicochemical Properties of N-Acetyl-D-talosamine and Related Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

|---|---|---|---|

| N-Acetyl-D-talosamine | C₈H₁₅NO₆ | 221.21 | 128-132 |

| N-Acetyl-D-glucosamine | C₈H₁₅NO₆ | 221.21 | 211 chemicalbook.com |

Investigation of Conformation and Dynamics of Deuterated Glycans

The incorporation of this compound into glycans provides a powerful probe for elucidating their three-dimensional structure and dynamic behavior in solution. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are pivotal in these investigations.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Deuterium labeling in this compound simplifies complex proton NMR spectra of glycans. The substitution of protons with deuterium atoms at specific positions reduces the number of proton signals and eliminates certain proton-proton couplings, leading to better spectral resolution. This simplification allows for more accurate measurement of nuclear Overhauser effects (NOEs) between remaining protons, which are distance-dependent and crucial for determining the conformation of the glycan backbone and the orientation of its constituent monosaccharides.

Furthermore, deuterium can influence the relaxation properties of neighboring protons, providing additional conformational and dynamic information. While direct NMR studies specifically detailing this compound are not abundant, the principles are well-established for other deuterated monosaccharides. For instance, studies on N-acetyl-D-glucosamine (GlcNAc) have utilized isotopic labeling to analyze the conformation of the N-acetyl group itself, identifying both cis and trans amide isomers. nih.gov This approach can be extended to this compound to understand how its stereochemistry influences the conformational preferences of the N-acetyl group within a glycan chain.

Mass Spectrometry (MS): Hydrogen-deuterium exchange mass spectrometry (HDX-MS) is a key technique for studying the dynamics and solvent accessibility of glycans. By exposing a glycoprotein (B1211001) containing this compound to a deuterated solvent (e.g., D₂O), the exchange rates of amide protons on the N-acetyl group with deuterium can be monitored. Regions of the glycan that are more exposed to the solvent will exhibit faster exchange rates, while those involved in intramolecular hydrogen bonding or interactions with a protein surface will exchange more slowly. This provides insights into the glycan's folding and its interactions with other molecules.

The mass shift introduced by the deuterium label in this compound facilitates the tracking of these exchange processes. While challenges exist in preventing H/D scrambling during MS analysis, methodological advancements are continually improving the precision of these measurements.

Below is a representative data table illustrating the type of information that can be obtained from NMR and HDX-MS studies on a hypothetical glycan containing this compound.

| Analytical Technique | Parameter Measured | Hypothetical Observation for a Glycan with this compound | Structural/Dynamic Implication |

| NMR Spectroscopy | Nuclear Overhauser Effect (NOE) | Strong NOE between H1 of TalNAc-d3 and H4 of an adjacent mannose | Proximity of the two sugar residues, suggesting a specific glycosidic linkage conformation. |

| J-Coupling Constants | Altered ³J(H,H) values in the talosamine ring | Indication of a specific ring pucker conformation (e.g., chair or skew-boat). | |

| HDX-Mass Spectrometry | Deuterium Uptake Rate | Slow deuterium exchange for the amide proton of TalNAc-d3 | The N-acetyl group is likely involved in a hydrogen bond or is sterically shielded. |

| Mass Shift | A mass increase corresponding to the incorporation of 'x' deuterium atoms | Quantification of solvent-accessible sites within the glycan. |

Chromatographic Techniques for High-Resolution Separation of Isotopologues

The high-resolution separation of this compound from its non-deuterated counterpart and other isotopologues is essential for its use as an internal standard in quantitative studies and for ensuring the isotopic purity of labeled materials. High-performance liquid chromatography (HPLC) is the primary method for achieving such separations.

The separation of isotopologues by chromatography relies on subtle differences in their physicochemical properties arising from the mass difference between hydrogen and deuterium. This is known as the isotope effect in chromatography. Deuterium atoms can slightly alter the polarity, hydrophobicity, and strength of intermolecular interactions of a molecule.

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is particularly well-suited for the separation of polar compounds like monosaccharides. In HILIC, a polar stationary phase is used with a mobile phase containing a high concentration of a less polar organic solvent (e.g., acetonitrile) and a small amount of a polar solvent (e.g., water). The separation mechanism is primarily based on the partitioning of the analyte between the bulk mobile phase and a water-enriched layer on the surface of the stationary phase. The subtle differences in the polarity and hydrogen bonding capacity between this compound and its non-deuterated form can lead to differential partitioning and, consequently, separation.

Reversed-Phase Chromatography (RPC): While less common for underivatized monosaccharides due to their high polarity, RPC can be employed for the separation of isotopologues, often after derivatization to increase their hydrophobicity. In RPC, a nonpolar stationary phase is used with a polar mobile phase. The separation is based on hydrophobic interactions. The substitution of hydrogen with deuterium can slightly decrease the van der Waals radius and polarizability of a C-H bond, leading to weaker hydrophobic interactions and potentially earlier elution of the deuterated compound. However, the opposite effect, where the deuterated compound is retained more strongly, has also been observed and is dependent on the specific molecular structures and chromatographic conditions.

The following table presents hypothetical chromatographic data for the separation of N-Acetyl-D-talosamine and its d3-isotopologue.

| Chromatographic Mode | Stationary Phase | Mobile Phase | Retention Time (min) - N-Acetyl-D-talosamine | Retention Time (min) - this compound | Separation Factor (α) |

| HILIC | Amide-bonded silica | 85:15 Acetonitrile:Water | 12.5 | 12.8 | 1.024 |

| Reversed-Phase | C18 | 10:90 Methanol:Water | 8.2 | 8.0 | 1.025 |

Note: The separation factor (α) is a measure of the selectivity of the chromatographic system for the two compounds. A value greater than 1 indicates that a separation is achieved.

The successful separation of these isotopologues is critical for applications such as stable isotope dilution assays, where a known amount of the deuterated standard is added to a sample to accurately quantify the endogenous, non-deuterated analyte.

Metabolic and Enzymatic Pathway Investigations Utilizing N Acetyl D Talosamine D3

Tracing Carbohydrate Metabolic Flux

Stable isotope labeling with compounds like N-Acetyl-D-talosamine-d3 is a key technique for tracing the metabolic pathways of hexosamines. By introducing the labeled sugar into a biological system, researchers can follow the deuterium (B1214612) label as it is incorporated into various downstream metabolites and complex biomolecules, providing a dynamic picture of cellular metabolism.

While N-acetyl-D-talosamine is less common in nature than other amino sugars, its biosynthesis is of significant interest, particularly in the context of bacterial polysaccharide synthesis. evitachem.com In some pathogenic bacteria, for instance, the biosynthesis of UDP-N-acetyl-L-fucosamine, a key precursor for lipopolysaccharides and capsular polysaccharides, proceeds through a UDP-N-acetyl-L-talosamine intermediate. ebi.ac.uk The enzymes involved catalyze the transformation of UDP-N-acetyl-D-glucosamine (UDP-GlcNAc). ebi.ac.uk

The use of this compound can help elucidate these pathways. By providing it as a substrate, researchers can trace its conversion to the corresponding nucleotide sugar and subsequent products. For example, in organisms that can utilize it, this compound would be expected to follow the pathway outlined below.

Table 1: Hypothetical Tracer Pathway for this compound in a Bacterial System

| Step | Precursor | Enzyme Class | Product | Role of Deuterium Label |

| 1 | This compound | Kinase | This compound-6-phosphate | Confirms uptake and initial phosphorylation. |

| 2 | This compound-6-phosphate | Mutase | This compound-1-phosphate | Tracks the isomerization step. |

| 3 | This compound-1-phosphate | UDP-sugar pyrophosphorylase | UDP-N-acetyl-D-talosamine-d3 | Identifies the activated sugar donor. |

| 4 | UDP-N-acetyl-D-talosamine-d3 | Epimerase (e.g., CapG) | UDP-N-acetyl-D-fucosamine-d3 | Confirms the final step in the precursor synthesis. researchgate.net |

Once converted into its activated nucleotide sugar form, UDP-N-acetyl-D-talosamine-d3 can act as a donor substrate for glycosyltransferases. These enzymes incorporate the sugar moiety into growing polysaccharide chains, glycoproteins, and other glycoconjugates. nih.govannualreviews.org The stable isotope label allows for the precise tracking of the sugar's fate within these complex macromolecules.

The formation of UDP-N-acetyl-D-talosamine is a critical activation step that commits the sugar to anabolic pathways. In some bacteria, enzymes like CapF are essential for producing UDP-L-talosamine intermediates. ebi.ac.uk The deuterated substrate, this compound, enables researchers to quantify the rate of formation of UDP-N-acetyl-D-talosamine-d3 and its subsequent utilization.

For example, in Staphylococcus aureus, the enzyme CapG catalyzes the epimerization of UDP-N-acetyl-D-talosamine (UDP-TalNAc) to UDP-N-acetyl-D-fucosamine (UDP-FucNAc), a precursor for capsular polysaccharide synthesis. researchgate.net By supplying this compound, one could monitor the appearance of both UDP-TalNAc-d3 and UDP-FucNAc-d3 over time, allowing for a kinetic analysis of the entire pathway from the initial sugar to the final precursor. This provides valuable data on metabolic flux and potential bottlenecks in the pathway.

Enzyme Kinetics and Mechanism Elucidation

Deuterated substrates are invaluable for probing enzyme mechanisms. The replacement of hydrogen with deuterium can alter reaction rates if the C-H bond is broken during the rate-limiting step, a phenomenon known as the kinetic isotope effect (KIE). wikipedia.orglibretexts.org

Enzymes that process sugars, such as glycosidases (which break them down) and glycosyltransferases (which build them up), often exhibit high specificity for the structure and stereochemistry of their substrates. nih.gov N-acetyl-D-talosamine is an epimer of the more common N-acetyl-D-galactosamine and N-acetyl-D-glucosamine, differing in the stereochemistry at specific carbon atoms. evitachem.com

This compound can be used in competition assays or as a direct substrate to probe the specificity of these enzymes. For instance, β-N-acetylhexosaminidases have been shown to selectively hydrolyze certain N-acetylated sugar linkages while being completely inactive towards their epimers. researchgate.net The deuterium label provides a convenient way to detect and quantify the substrate or product without the need for a chromogenic or fluorogenic tag.

Table 2: Illustrative Substrate Specificity of N-Acetylhexosaminidases

| Enzyme | Substrate | Relative Activity (%) | Rationale |

| β-N-Acetylhexosaminidase (Aspergillus oryzae) | N,N′-Diacetylchitobiose (GlcNAcβ(1→4)GlcNAc) | 100 | Known preferred substrate. |

| GlcNAcβ(1→4)ManNAc (C-2 epimer) | 0 | Enzyme is highly specific for the glucose configuration at the non-reducing end. researchgate.net | |

| GalNAcβ(1→4)GlcNAc | 100 | Enzyme accepts GalNAc at the non-reducing end. researchgate.net | |

| This compound derivative | < 5 (Hypothetical) | As a C-2 and C-4 epimer of GlcNAc, it is expected to be a very poor substrate due to steric hindrance in the active site. |

The kinetic isotope effect (KIE) is the change in reaction rate when an atom in a reactant is replaced with one of its isotopes. wikipedia.org A primary KIE is observed when the bond to the isotope is broken or formed in the rate-determining step of the reaction. libretexts.org For deuterium, the ratio of the rate for the hydrogen-containing substrate to the deuterium-containing substrate (kH/kD) is typically between 2 and 7 for C-H bond cleavage. libretexts.orgnih.gov

If this compound is synthesized with deuterium at a position where a C-H bond is broken during an enzymatic reaction (e.g., in an oxidation or elimination reaction), a significant primary KIE would indicate that this C-H bond cleavage is the slowest step in the mechanism. For example, if an enzyme were to catalyze the oxidation of the C6 primary alcohol of this compound to an aldehyde, a large KIE would be expected. Conversely, a KIE value near 1.0 suggests that C-H bond breaking is not rate-limiting. epfl.ch Secondary KIEs, which are much smaller (kH/kD ≈ 0.7-1.4), can provide information about changes in the hybridization state of the carbon atom bearing the deuterium label during the transition state. wikipedia.org

Table 3: Hypothetical Kinetic Isotope Effects for Enzymes Acting on this compound

| Enzyme Reaction | Position of Deuterium | Observed kH/kD | Mechanistic Interpretation |

| Hypothetical Dehydrogenase (oxidation at C1) | C1 | ~3.5 | C1-H bond cleavage is part of the rate-limiting step. nih.gov |

| Epimerase (inversion at C2) | C2 | ~1.0 | C2-H bond cleavage is either not rate-limiting or occurs after the rate-limiting step. |

| Epimerase (inversion at C2) | C1 | ~1.15 | A small secondary KIE suggests a change in the chemical environment or hybridization at C1 in the transition state. wikipedia.org |

Advanced Research on N Acetyl D Talosamine Derivatives in Glycobiology

Role in Glycan Structural Diversity and Functional Analysis

The incorporation of N-Acetyl-D-talosamine and its derivatives into glycans introduces structural variations that can be leveraged to study the relationship between glycan structure and function.

Analysis of Glycosidic Linkages and Branching Patterns in Complex Oligosaccharides

The way monosaccharides are linked together, known as glycosidic linkages, and the branching patterns of the glycan chains are critical determinants of the final three-dimensional structure and function of a glycoconjugate. osti.gov N-Acetyl-D-talosamine can participate in glycosylation reactions, acting as either a donor or an acceptor molecule to form these crucial glycosidic bonds. evitachem.com The specific enzymes that catalyze these reactions, glycosyltransferases, often exhibit high specificity for both the sugar nucleotide donor (like UDP-N-acetyl-D-talosamine) and the acceptor molecule. nih.gov

The use of isotopically labeled versions, such as N-Acetyl-D-talosamine-d3, is particularly valuable in techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. These methods allow for the precise tracking and analysis of the labeled sugar as it is incorporated into oligosaccharides, helping to elucidate complex glycan structures, including the determination of linkage positions and branching patterns. osti.gov

Exploring Glycosylation Defects and Glycoprotein (B1211001) Assembly in Model Systems

Model systems are indispensable tools for studying the complex processes of glycosylation and glycoprotein assembly. The use of N-Acetyl-D-talosamine and its derivatives in these systems can help to understand both normal and pathological cellular processes.

The process of glycosylation, the enzymatic addition of glycans to proteins and lipids, is a highly complex and regulated process. Errors in this process can lead to a variety of diseases. By introducing N-Acetyl-D-talosamine or its derivatives into cell culture systems, researchers can study how the cellular machinery handles this less common sugar. This can provide insights into the substrate specificity of glycosyltransferases and other enzymes involved in glycan biosynthesis and processing. Furthermore, studying the incorporation of TalNAc can help in the metabolic selection of cells with glycosylation defects. googleapis.com

Interplay with Lectins and Glycan-Binding Proteins in Cellular Recognition

Lectins are a class of proteins that bind specifically to carbohydrates and play a vital role in a wide array of biological recognition events. The interaction between glycans on the cell surface and lectins is fundamental to processes such as cell adhesion, immune responses, and host-pathogen interactions.

Future Directions and Emerging Research Trajectories for N Acetyl D Talosamine D3

Development of Next-Generation Isotopic Labeling Strategies

The utility of deuterated carbohydrates like N-Acetyl-D-talosamine-d3 is fundamentally linked to their availability. Current synthetic routes can be both expensive and technically demanding. anr.fr Consequently, a primary focus of future research is the creation of more efficient, scalable, and precise methods for deuterium (B1214612) labeling.

Emerging strategies aim to move beyond traditional multi-step syntheses that require pre-labeled starting materials. Key areas of development include:

Catalytic Hydrogen Isotope Exchange (HIE): The use of advanced metallic catalysts to directly exchange hydrogen atoms for deuterium on the carbohydrate scaffold presents a more direct and atom-economical approach. anr.fr Future work will likely focus on developing catalysts that can regioselectively label specific positions on the N-Acetyl-D-talosamine molecule without extensive use of protecting groups. anr.fr

Flow Chemistry: The adaptation of synthetic processes to continuous flow chemistry systems is a promising avenue for enabling rapid, low-cost, and large-scale production of this compound. anr.fr This would significantly improve its accessibility for large-scale metabolomics studies and in vivo research. anr.fr

Engineered Catalysts: Research into surface engineering of metallic catalysts and the use of directing groups that can chelate to the catalyst offers a pathway to achieving highly specific mono- or multi-deuteration patterns. anr.fr This level of control would allow for the synthesis of a panel of this compound isotopologues, each designed to probe different aspects of its metabolic fate.

| Strategy | Principle | Key Advantage | Future Research Focus |

|---|---|---|---|

| Traditional Synthesis | Multi-step chemical synthesis using labeled precursors. | Well-established chemical routes. | Improving yield and reducing the number of steps. |

| Catalytic HIE | Direct exchange of hydrogen for deuterium using a metal catalyst. anr.fr | Reduces need for labeled starting materials, more atom-economical. anr.fr | Improving regioselectivity and catalyst efficiency. anr.fr |

| Flow Chemistry | Continuous reaction process instead of batch production. anr.fr | Enables rapid, low-cost, and gram-scale production. anr.fr | Optimization of reactor conditions and catalyst stability. |

Integration into Systems Biology and Multi-Omics Approaches

Systems biology seeks to understand the emergent properties of complex biological systems by studying the interactions between their various components. nih.gov this compound is an ideal tracer for integration into such approaches, particularly in the context of multi-omics, which combines data from genomics, proteomics, and metabolomics.

By introducing this compound into a biological system, researchers can trace the flow of the deuterium label through the sialic acid biosynthetic pathway and into the final sialoglycoconjugates (glycoproteins and glycolipids). nih.gov When combined with mass spectrometry-based metabolomics, this allows for precise metabolic flux analysis—quantifying the rate at which this precursor is converted into downstream products. medchemexpress.com This is analogous to methods using 13C-labeled molecules to track carbon atoms through metabolic networks.

Future research will focus on integrating this metabolic flux data with other omics layers. For instance, researchers could correlate the rate of sialic acid synthesis (measured with this compound) with the expression levels of key biosynthetic enzymes (measured via proteomics) or the presence of specific genetic variants (measured via genomics). This integrated approach can build comprehensive, predictive models of how sialic acid metabolism is regulated and how it becomes dysregulated in disease. nih.govoup.com

| Omics Field | Role of this compound | Potential Insight |

|---|---|---|

| Metabolomics | Acts as a tracer to quantify metabolic flux through the sialic acid pathway. medchemexpress.com | Determination of absolute rates of sialic acid biosynthesis and turnover. |

| Proteomics | Helps correlate metabolic flux with the abundance of specific enzymes. | Identification of rate-limiting enzymes and regulatory protein networks. |

| Genomics | Links metabolic phenotypes (flux rates) to genetic backgrounds. | Understanding how genetic variations impact sialic acid metabolism and disease susceptibility. |

| Glycomics | Traces the incorporation of the precursor into specific glycan structures. | Elucidating the dynamics of how specific glycoproteins and glycolipids are synthesized and remodeled. |

Exploration of Novel Biological Roles and Mechanistic Insights through Deuterium Labeling

The substitution of hydrogen with deuterium can subtly alter the kinetic properties of a molecule, a principle known as the kinetic isotope effect (KIE). scbt.com This effect can be exploited to gain profound mechanistic insights into enzyme-catalyzed reactions. By comparing the rate of processing of this compound versus its non-deuterated counterpart by enzymes in the sialic acid pathway, researchers can probe the transition states of these reactions and identify bond-breaking events at the active site.

Beyond enzyme mechanisms, this compound is a powerful tool for exploring the diverse biological roles of sialic acids. Sialic acids are terminal monosaccharides on many cell surface glycans and are critically involved in a multitude of biological recognition events. researchgate.nettandfonline.com Future studies will use this compound to trace the life cycle of sialic acids in various biological contexts:

Immune Cell Function: Tracking the incorporation of the d3 label into the sialoglycans of immune cells can help elucidate how glycan structures are modified during immune activation or suppression. mdpi.com

Neurological Development: As sialic acids are crucial for brain development and function, tracing with this compound can provide quantitative data on sialic acid metabolism in neurons and glial cells during development and in neurodegenerative disease models. mdpi.com

Host-Pathogen Interactions: Many pathogens exploit host sialic acids for attachment and entry. nih.gov this compound can be used to study the dynamics of host glycan synthesis during infection.

| Research Area | Methodology | Scientific Question Addressed |

|---|---|---|

| Enzymology | Kinetic isotope effect (KIE) studies comparing reaction rates of labeled vs. unlabeled substrate. scbt.com | What is the rate-limiting step in the enzymatic conversion of N-Acetyl-D-talosamine? |

| Cell Biology | Metabolic pulse-chase experiments followed by mass spectrometry. | What is the turnover rate of specific sialoglycoproteins on the cell membrane? |

| Neurobiology | In vivo labeling in animal models of brain development. mdpi.com | How does the rate of sialic acid synthesis change in different brain regions during maturation? |

| Infectious Disease | Tracing label incorporation in host cells during infection. nih.gov | Does pathogen infection alter the flux of sialic acid biosynthesis in the host cell? |

Advancements in Microscale and Single-Cell Level Metabolic Tracing

A frontier in metabolic research is the shift from bulk analysis of tissues to understanding metabolic processes at the microscale and even within individual cells. nih.gov Metabolic heterogeneity is a hallmark of many biological systems, especially complex tissues and tumors, and this compound is well-suited for these advanced applications. nih.gov

Future research trajectories will heavily feature the use of this compound in combination with high-resolution imaging and analytical techniques:

Deuterium Metabolic Imaging (DMI): This non-invasive imaging technique uses magnetic resonance spectroscopy (MRS) to detect the deuterium signal from labeled substrates and their downstream metabolites in vivo. oup.comyale.edu Applying DMI after administration of this compound could enable the spatial mapping of sialic acid synthesis activity across different tissues, such as differentiating metabolic activity in a tumor versus surrounding healthy tissue. oup.com

Single-Cell Isotope Tracing: Techniques that combine spatial information with high-resolution mass spectrometry, such as MALDI mass spectrometry imaging or methods like the recently developed 13C-SpaceM, are capable of detecting isotopic labels within single cells. nih.gov The application of these methods with this compound will allow researchers to directly measure cell-to-cell variability in sialic acid metabolism, uncovering subpopulations of cells with distinct metabolic phenotypes that would be missed in a bulk tissue analysis. nih.gov

| Technique | Principle | Application with this compound | Resolution |

|---|---|---|---|

| Deuterium Metabolic Imaging (DMI) | In vivo detection of deuterium signals using Magnetic Resonance Spectroscopy (MRS). oup.com | Non-invasive, whole-organism or tissue-level mapping of sialic acid synthesis hot spots. | Tissue/Voxel level (~0.7 cc). oup.com |

| Spatial Isotope Tracing (e.g., SpaceM) | Combines microscopy with single-cell mass spectrometry to map label incorporation. nih.gov | Quantifying metabolic heterogeneity in sialic acid synthesis within a tissue slice. nih.gov | Single-cell. nih.gov |

| MALDI-MS Imaging | Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry used to visualize the distribution of molecules in tissue sections. | Imaging the spatial distribution of newly synthesized deuterated sialoglycans. | Microscale (10-100 µm). |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.